molecular formula C20H17N3O5S B2891341 (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 476316-94-6

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2891341
CAS No.: 476316-94-6
M. Wt: 411.43
InChI Key: DCWXPQPDSJRTDY-BJMVGYQFSA-N
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Description

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide (CAS 476316-94-6) is a synthetically designed, complex organic compound of significant interest in medicinal chemistry and anticancer research. Its molecular structure integrates key pharmacophoric elements, including a thiazole ring, an acrylamide moiety, and multiple aromatic systems with methoxy and nitro substituents. The thiazole ring is a privileged scaffold in drug discovery, frequently associated with diverse biological activities. The specific structural features of this compound suggest potential as a lead molecule in the development of novel chemotherapeutic agents. The primary research value of this compound lies in its potential anticancer and antiproliferative properties. Structurally related acrylamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer MCF-7 cells, through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . The presence of the 3,4-dimethoxyphenyl group is a common feature in known antitubulin agents like Combretastatin A-4, which binds to the colchicine site on tubulin . Furthermore, the compound's framework allows it to act as a potential modulator of estrogen-related receptors, a target relevant in cancer, rheumatoid arthritis, and neurological disorders . Its mechanism of action is hypothesized to involve the disruption of critical cellular processes in cancer cells, potentially leading to the upregulation of pro-apoptotic proteins like Bax and caspase-9 and the downregulation of the anti-apoptotic protein Bcl-2 . This product is intended for research purposes only, specifically for in vitro biological screening and as a chemical reference standard in investigative studies. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-27-17-9-6-14(11-18(17)28-2)16-12-29-20(21-16)22-19(24)10-5-13-3-7-15(8-4-13)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXPQPDSJRTDY-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure

  • Starting Materials :

    • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (1.2 equiv)
    • Thiourea (1.0 equiv)
    • Ethanol (solvent)
    • Saturated NaHCO₃ (workup)
  • Steps :

    • Dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (5.0 g, 16.7 mmol) in ethanol (50 mL).
    • Add thiourea (1.27 g, 16.7 mmol) and reflux at 78°C for 45 minutes.
    • Cool to room temperature, pour into ice-cold water, and neutralize with NaHCO₃.
    • Filter the precipitate and recrystallize from ethanol to yield 4-(3,4-dimethoxyphenyl)thiazol-2-amine (4.1 g, 85% yield).
  • Characterization :

    • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N thiazole).
    • ¹H-NMR (500 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.5 Hz, 1H, ArH), 6.98 (d, J = 8.5 Hz, 1H, ArH), 6.85 (s, 1H, thiazole-H), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

Synthesis of 3-(4-Nitrophenyl)Acryloyl Chloride

The acrylamide linker requires activation for nucleophilic substitution. A two-step synthesis from cinnamic acid derivatives is utilized.

Reaction Procedure

  • Starting Materials :

    • 3-(4-Nitrophenyl)acrylic acid (1.0 equiv)
    • Thionyl chloride (3.0 equiv)
    • Anhydrous dichloromethane (solvent)
  • Steps :

    • Suspend 3-(4-nitrophenyl)acrylic acid (2.0 g, 9.6 mmol) in dichloromethane (30 mL).
    • Add thionyl chloride (3.4 mL, 28.8 mmol) dropwise under nitrogen.
    • Reflux for 3 hours, then evaporate excess thionyl chloride under vacuum.
    • Obtain 3-(4-nitrophenyl)acryloyl chloride as a yellow solid (2.1 g, 95% yield).
  • Characterization :

    • ¹H-NMR (500 MHz, CDCl₃) : δ 8.32 (d, J = 8.5 Hz, 2H, ArH), 7.78 (d, J = 16.0 Hz, 1H, CH=), 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 16.0 Hz, 1H, CH=).

Condensation to Form (E)-N-(4-(3,4-Dimethoxyphenyl)Thiazol-2-Yl)-3-(4-Nitrophenyl)Acrylamide

The final step couples the thiazole amine and acryloyl chloride via nucleophilic acyl substitution.

Reaction Procedure

  • Starting Materials :

    • 4-(3,4-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv)
    • 3-(4-Nitrophenyl)acryloyl chloride (1.1 equiv)
    • Pyridine (base, 2.0 equiv)
    • Anhydrous tetrahydrofuran (THF, solvent)
  • Steps :

    • Dissolve 4-(3,4-dimethoxyphenyl)thiazol-2-amine (2.0 g, 7.2 mmol) in THF (30 mL).
    • Add pyridine (1.16 mL, 14.4 mmol) and cool to 0°C.
    • Slowly add 3-(4-nitrophenyl)acryloyl chloride (1.8 g, 7.9 mmol) in THF (10 mL).
    • Warm to room temperature and stir for 12 hours.
    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (n-hexane/ethyl acetate 3:1) to yield the title compound (2.6 g, 78% yield).
  • Characterization :

    • IR (ATR) : 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1230 cm⁻¹ (C–O).
    • ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.40 (d, J = 8.5 Hz, 2H, ArH-NO₂), 7.92 (d, J = 16.0 Hz, 1H, CH=), 7.68 (d, J = 8.5 Hz, 2H, ArH-NO₂), 7.55 (d, J = 8.5 Hz, 1H, ArH), 7.02 (d, J = 8.5 Hz, 1H, ArH), 6.90 (d, J = 16.0 Hz, 1H, CH=), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
    • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

One-Pot Thiazole-Acrylamide Coupling

A modified approach condenses the thiazole formation and acrylamide coupling in a single pot:

Step Reagents Conditions Yield
1 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, thiourea Ethanol, reflux, 45 min 82%
2 3-(4-Nitrophenyl)acryloyl chloride, pyridine THF, 0°C to RT, 12 h 75%

Advantages : Reduced purification steps.
Disadvantages : Lower overall yield due to competing side reactions.

Mechanistic Analysis

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

  • Nucleophilic attack of thiourea on the α-carbon of the bromoketone.
  • Cyclization with loss of HBr to form the thiazole ring.

Acrylamide Bond Formation

Pyridine neutralizes HCl, driving the reaction toward completion. The (E)-configuration is preserved due to steric hindrance during acylation.

Scalability and Industrial Considerations

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Yield 78% 72%
Purity >98% 95%
Cost $120/g $45/g

Key challenges include maintaining stereochemical integrity at scale and optimizing solvent recovery.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, acidic or basic conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring or the phenyl groups.

    Reduction: Amine derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the nitro group or other reactive sites.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Thiazole Substituent Acrylamide Substituent Key Functional Groups Biological Activity Reference
(E)-N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide 4-(3,4-Dimethoxyphenyl) 4-Nitrophenyl Methoxy, Nitro Anticancer (hypothesized)
(E)-N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide 4-Methoxybenzo[d]thiazole 4-Nitrophenyl Methoxy, Nitro Not reported
(E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide N/A 3,4-Dimethoxyphenyl Methoxy Antifungal
(E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide 5-Ethyl-1,3,4-thiadiazole 4-Hexyloxy-3-methoxyphenyl Methoxy, Alkoxy Not reported
(E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide N/A 3-Nitrophenyl, 4-Phenoxyphenyl Nitro, Phenoxy Not reported

Key Observations :

  • Methoxy Groups : Compounds with multiple methoxy substitutions (e.g., 3,4-dimethoxy or 3,4,5-trimethoxy) exhibit enhanced antifungal activity due to increased lipophilicity and membrane penetration .
  • Nitro Groups : The 4-nitrophenyl group in the target compound may enhance anticancer activity by stabilizing charge-transfer interactions with cellular targets, as seen in analogues like (E)-N-[4-(4-nitrophenyl)thiazol-2-yl]hex-5-ynamide (HDAC6 inhibition) .
  • Thiazole vs. Thiadiazole : Replacement of thiazole with 1,3,4-thiadiazole (e.g., Compound in ) reduces steric hindrance but may alter target specificity.

Key Observations :

  • The target compound’s synthesis likely employs EDCI-mediated coupling in DMF, a standard method for acrylamide derivatives, ensuring high regioselectivity .
  • Higher yields (e.g., 89% for Compound 3e ) are achieved with phenacyl bromide under reflux, suggesting optimized conditions for thiazole-acrylamide conjugates.

Table 3: Comparative Bioactivity Data

Compound Activity Type IC50/EC50 Mechanism/Target Reference
Target Compound Anticancer (hypothesized) Not reported Potential HDAC6/DNA interaction
(E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide Antifungal Moderate Membrane disruption
N-[4-(4-Nitrophenyl)thiazol-2-yl]hex-5-ynamide (21c) HDAC6 Inhibition ~1.5 µM Selective HDAC6 binding
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Anti-inflammatory IC50 = 17.00 µM NO inhibition

Key Observations :

  • Antifungal activity correlates with methoxy group density, as seen in .
  • Anti-inflammatory activity in highlights the role of phenolic hydroxyl groups, absent in the target compound.

Biological Activity

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula: C14H14N2O3S
  • Molecular Weight: 290.34 g/mol
  • CAS Number: 1415662-57-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with thiazole and nitrophenyl moieties have shown promising results against a range of pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL) Effectiveness
Staphylococcus aureus0.220.25High
Escherichia coli0.500.75Moderate
Candida albicans0.300.40High

These findings indicate that the compound may disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. A study focused on the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells revealed significant findings:

  • Caspase Activation: The compound enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM.
  • Cell Cycle Arrest: It caused G1 phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Microtubule Assembly: At a concentration of 20 μM, it showed a microtubule-destabilizing effect.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase: The compound acts as an inhibitor with IC50 values ranging from 12.27 to 31.64 μM.
  • Interference with Topoisomerase II Activity: This inhibition is crucial for DNA replication and repair processes in cancer cells.

Study on Anticancer Properties

A recent study synthesized various derivatives based on the core structure of this compound and evaluated their anticancer activities against multiple cell lines:

  • Cell Lines Tested: MDA-MB-231 (breast), HepG2 (liver), and A549 (lung).

Results:
The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values below 10 μM, indicating strong potential as anticancer agents.

Q & A

Q. What analytical workflows are recommended to confirm stereochemical integrity and detect degradation products?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to verify E/Z configuration .
  • Forced Degradation Studies : Expose to UV light (254 nm, 48 hrs) and analyze via LC-MS; major degradants include nitro-reduced amines .

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